molecular formula C16H10F3NO B1343527 3'-CYANO-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE CAS No. 898777-72-5

3'-CYANO-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE

Cat. No.: B1343527
CAS No.: 898777-72-5
M. Wt: 289.25 g/mol
InChI Key: DRYOBUBRFKADNF-UHFFFAOYSA-N
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Description

3'-CYANO-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE is a chemical compound with the molecular formula C16H10F3NO. It is known for its unique structure, which includes a trifluorophenyl group and a benzonitrile moiety.

Scientific Research Applications

3'-CYANO-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE has a wide range of scientific research applications:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

    Materials Science: The compound is utilized in the development of advanced materials with unique properties.

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.

    Environmental Applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3'-CYANO-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,5-trifluorobenzaldehyde and 3-bromopropionitrile.

    Grignard Reaction: The first step involves the formation of a Grignard reagent by reacting 3,4,5-trifluorobenzaldehyde with magnesium in anhydrous ether.

    Nucleophilic Addition: The Grignard reagent is then reacted with 3-bromopropionitrile to form the desired product.

    Purification: The crude product is purified using column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3'-CYANO-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzonitrile derivatives.

Mechanism of Action

The mechanism of action of 3'-CYANO-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-Trifluorophenylboronic acid
  • 3,4,5-Trifluorobenzaldehyde
  • 3,4,5-Trifluorophenylacetic acid

Comparison

Compared to similar compounds, 3'-CYANO-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE stands out due to its unique combination of a trifluorophenyl group and a benzonitrile moiety. This structural feature imparts distinct chemical and physical properties, making it a valuable compound in various research applications .

Properties

IUPAC Name

3-[3-(3,4,5-trifluorophenyl)propanoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3NO/c17-13-7-10(8-14(18)16(13)19)4-5-15(21)12-3-1-2-11(6-12)9-20/h1-3,6-8H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYOBUBRFKADNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)CCC2=CC(=C(C(=C2)F)F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644998
Record name 3-[3-(3,4,5-Trifluorophenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898777-72-5
Record name 3-[3-(3,4,5-Trifluorophenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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